2-Methoxy-1-propanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

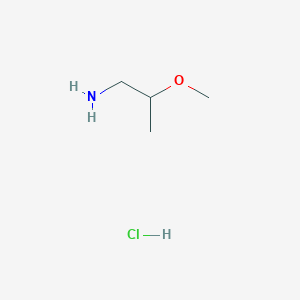

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXPVDSGCDOOFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589360 | |

| Record name | 2-Methoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70807-90-8 | |

| Record name | 2-Methoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-1-propanamine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methoxy-1-propanamine Hydrochloride

This guide provides an in-depth analysis of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document explores its core chemical properties, synthesis, applications, and safety protocols, offering field-proven insights into its utility and handling.

Executive Summary: A Versatile Chiral Building Block

This compound (CAS No: 70807-90-8) is the hydrochloride salt of 2-methoxy-1-propanamine.[1] This compound is recognized for its role as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[2] Its structure, featuring both a primary amine and a methoxy group, provides versatile reaction points for constructing more complex molecules. The presence of a chiral center in its parent amine makes its enantiomerically pure forms, such as (S)-(+)-1-Methoxy-2-propylamine, particularly significant for synthesizing stereospecific active pharmaceutical ingredients (APIs) where biological activity is often enantiomer-dependent.[3] This guide will delve into the fundamental characteristics that make this compound a staple in synthetic chemistry.

Core Chemical and Physical Properties

The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. A comprehensive understanding of these characteristics is paramount for its effective application in experimental design and process scale-up.

Physicochemical Data Summary

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-methoxypropan-1-amine;hydrochloride | [4] |

| Synonyms | (2-methoxypropyl)amine hydrochloride, 2-Methoxy-1-propylamine HCl | [1] |

| CAS Number | 70807-90-8 | [1][4][5] |

| Molecular Formula | C₄H₁₂ClNO | [1][4][6] |

| Molecular Weight | 125.60 g/mol | [4][6][7] |

| Appearance | White Powder | [4] |

| Purity | Typically ≥95% | [4] |

| SMILES | COC(C)CN.Cl | [4] |

| InChIKey | Not readily available for the hydrochloride salt. (Parent: UANWURKQKKYIGV-UHFFFAOYSA-N) | [8] |

Synthesis, Reactivity, and Mechanistic Considerations

The synthesis of this compound is a straightforward acid-base reaction. The reactivity of the compound is primarily governed by the nucleophilic primary amine, making it a versatile synthon.

Synthesis Protocol: Acid-Base Formation

The hydrochloride salt is typically prepared by reacting the free amine, 1-methoxy-2-propylamine, with hydrochloric acid.[2][9] This reaction is an exemplary acid-base neutralization, where the lone pair of electrons on the amine's nitrogen atom attacks a proton from HCl, forming a stable ammonium salt.

Experimental Workflow: Synthesis of (S)-2-amino-1-propanol hydrochloride from (S)-1-methoxy-2-propylamine

A process described for a related conversion illustrates the fundamental steps. While the target molecule in the patent is different, the initial step involves the formation of a hydrochloride salt intermediate.

-

Reaction Setup : (S)-1-Methoxy-2-propylamine is slowly added to a stirred aqueous solution of 37% hydrochloric acid (2 to 5 equivalents).[9] The temperature is maintained below 30°C during the addition to manage the exothermic nature of the reaction.[9]

-

Reaction Conditions : The mixture is then heated under reflux (approximately 100°C) for a specified period (e.g., 15-48 hours) to drive the reaction to completion.[9]

-

Isolation : Upon cooling, the water and any excess acid are removed, typically via distillation, to yield the hydrochloride product.[9]

Caption: Applications of 2-Methoxy-1-propanamine HCl as a versatile building block.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. Commercial suppliers typically provide a Certificate of Analysis (CoA) with data from methods such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure.

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound.

-

Gas Chromatography (GC) : For related compounds like 2-Methoxy-1-propanol, GC with a flame ionization detector (GC-FID) is a validated OSHA method for analysis, suggesting its applicability for this amine as well. [10][11] Researchers can typically request these documents from the supplier to validate the quality of the material before use. [4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant. [1]

Hazard Identification and Precautionary Measures

Based on available safety data sheets (SDS), the compound presents the following hazards:

-

GHS Pictogram : GHS07 (Exclamation Mark) [4]* Signal Word : Warning [4]* Hazard Statements :

-

Causes skin irritation. [4] * Causes serious eye irritation. [4] * May cause respiratory irritation. [4]* Precautionary Statements :

-

Avoid breathing dust, fume, gas, mist, vapors, or spray. [4][12] * Wear protective gloves, protective clothing, eye protection, and face protection. [12] * Use only outdoors or in a well-ventilated area. [12] * IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12] * IF INHALED: Remove person to fresh air and keep comfortable for breathing. [12]

-

Storage and Disposal

-

Storage : Store at room temperature in a dry, well-ventilated place. [4][12]Keep the container tightly closed. [12]* Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [12]

Caption: A workflow for the safe handling of 2-Methoxy-1-propanamine HCl.

Conclusion

This compound is a fundamentally important reagent whose value is derived from its straightforward synthesis, versatile reactivity, and role as a chiral building block. Its well-defined chemical properties and established safety protocols enable its effective use in diverse synthetic applications, from academic research laboratories to industrial-scale production of pharmaceuticals and agrochemicals. Adherence to the handling and characterization guidelines outlined in this document is critical for leveraging its full potential while ensuring experimental integrity and operator safety.

References

-

1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties. (n.d.). Chemcasts. Retrieved January 11, 2026, from [Link]

- Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. (n.d.). Google Patents.

-

SAFETY DATA SHEET Methoxylamine Hydrochloride solution. (2023, March 20). Deepak Nitrite. Retrieved January 11, 2026, from [Link]

-

Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Methoxyisopropylamine | C4H11NO. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

2-METHOXY-1-PROPANOL. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 11, 2026, from [Link]

-

1-Methoxypropan-2-amine hydrochloride | C4H12ClNO. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

2-Propanamine, 1-methoxy-. (n.d.). US EPA. Retrieved January 11, 2026, from [Link]

-

2-Methoxypropan-1-amine | C4H11NO. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Safety Data Sheet: 2-Methoxy-1-propanol. (n.d.). Carl ROTH. Retrieved January 11, 2026, from [Link]

-

2-Methoxy-1-propanol. (n.d.). Canada.ca. Retrieved January 11, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Buy 1-Methoxy-2-propylamine | 37143-54-7 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound 95% | CAS: 70807-90-8 | AChemBlock [achemblock.com]

- 5. chem-casts.com [chem-casts.com]

- 6. scbt.com [scbt.com]

- 7. 1-Methoxypropan-2-amine hydrochloride | C4H12ClNO | CID 21461379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methoxypropan-1-amine | C4H11NO | CID 12609719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 10. 2-METHOXY-1-PROPANOL | Occupational Safety and Health Administration [osha.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methoxy-1-propanamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Characteristics and Physicochemical Properties

2-Methoxy-1-propanamine hydrochloride, with the CAS number 70807-90-8, is the hydrochloride salt of 2-methoxy-1-propanamine.[1] The introduction of the methoxy group and the formation of a hydrochloride salt significantly influence its physical and chemical properties, making it a stable, solid compound suitable for various synthetic applications.

Physical Properties Summary

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂ClNO | [1][2][3] |

| Molecular Weight | 125.60 g/mol | [2][3][4] |

| Appearance | White Powder | [3] |

| Purity (Typical) | ≥95% | [3] |

| Storage Temperature | Room Temperature | [3] |

| Melting Point | No experimental data found. | |

| Boiling Point | No experimental data found for the hydrochloride salt. | |

| Density | No experimental data found. | |

| Solubility | Soluble in water. Expected to be soluble in polar protic solvents like methanol and ethanol. | [5] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acidification of its free amine precursor, 2-methoxy-1-propanamine, with hydrochloric acid. The following protocol is a generalized procedure based on common organic chemistry practices for the formation of amine hydrochlorides.

Diagram of Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Methoxy-1-propanamine

Materials:

-

2-Methoxy-1-propanamine

-

Anhydrous diethyl ether (or other suitable anhydrous, non-protic solvent)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether or gaseous HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or gas dispersion tube

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying apparatus (e.g., vacuum oven or desiccator)

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve a known quantity of 2-methoxy-1-propanamine in a sufficient volume of anhydrous diethyl ether under a nitrogen or argon atmosphere. The solution should be stirred continuously.

-

Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of hydrochloric acid solution (e.g., 2 M in diethyl ether) dropwise using a dropping funnel. Alternatively, bubble anhydrous hydrogen chloride gas through the solution. The addition should be performed slowly to control the exothermic reaction.

-

Precipitation: Upon addition of hydrochloric acid, the white solid of this compound will precipitate out of the solution. Continue stirring for an additional 30 minutes in the ice bath after the addition is complete to ensure full precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the purified white solid under vacuum to remove any residual solvent.

Self-Validation: The successful synthesis can be confirmed by a melting point determination of the dried product and spectroscopic analysis (¹H NMR and FT-IR) to confirm the structure and purity. The yield of the reaction should also be calculated.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the molecular structure. While a publicly available spectrum for the hydrochloride salt was not found, a predicted spectrum can be inferred. The protonation of the amine group will cause a downfield shift of the adjacent protons.

Predicted ¹H NMR Chemical Shifts (in D₂O):

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| -CH₃ (on C2) | Doublet | ~1.2 |

| -OCH₃ | Singlet | ~3.3 |

| -CH₂-NH₃⁺ | Multiplet | ~3.1-3.3 |

| -CH-O | Multiplet | ~3.6-3.8 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

FT-IR Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Expected FT-IR Absorption Peaks:

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3400-3200 (broad) | N-H stretching (from -NH₃⁺) |

| 2950-2850 | C-H stretching (aliphatic) |

| ~1600 | N-H bending (from -NH₃⁺) |

| 1120-1080 | C-O-C stretching (ether) |

The broadness of the N-H stretching peak is a characteristic feature of amine salts due to hydrogen bonding.

Application in Drug Development: A Key Building Block for Rabeprazole Intermediate

2-Methoxy-1-propanamine and its derivatives are valuable intermediates in the synthesis of APIs.[6] One notable example is in the synthesis of a key intermediate for Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[7] While the direct use of this compound in this specific synthesis is not explicitly detailed in the available literature, the structurally related 3-methoxy-1-propanol is used to introduce the methoxypropoxy side chain, which is a critical pharmacophore of Rabeprazole.[7] The amine functionality of 2-methoxy-1-propanamine makes it a suitable candidate for similar synthetic strategies where a nucleophilic amine is required to build a core molecular scaffold.

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual pathway where a methoxy-propanamine derivative could be utilized in the synthesis of a pyridine-based pharmaceutical intermediate.

Caption: Conceptual use of 2-methoxy-1-propanamine in API synthesis.

The causality behind choosing a methoxy-substituted amine lies in the ability of the methoxy group to influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. It can affect solubility, metabolic stability, and binding affinity to the target protein.

Safety and Handling

This compound is classified as an irritant.[8] It is known to cause skin and eye irritation and may cause respiratory irritation.[8]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]

-

In case of contact:

-

Skin: Wash with plenty of water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person into fresh air and keep comfortable for breathing.

-

Seek medical attention if irritation persists.

-

Conclusion

This compound is a valuable and versatile chemical building block for researchers and scientists in the field of drug development. Its stable, solid form and the presence of both a primary amine and a methoxy group offer a unique combination of reactivity and modulatory properties for the synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its known physical properties, a detailed protocol for its synthesis, and insights into its potential applications, thereby equipping professionals with the necessary knowledge for its effective and safe utilization in their research endeavors. Further experimental investigation into its specific physical properties, such as melting point and solubility, would be beneficial for its broader application.

References

Sources

- 1. This compound(70807-90-8) 1H NMR [m.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound 95% | CAS: 70807-90-8 | AChemBlock [achemblock.com]

- 4. scbt.com [scbt.com]

- 5. rroij.com [rroij.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Methoxypropan-2-amine hydrochloride | C4H12ClNO | CID 21461379 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-Methoxy-1-propanamine Hydrochloride

This guide provides a comprehensive, in-depth exploration of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 2-Methoxy-1-propanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

Introduction

This compound, with the chemical formula C₄H₁₂ClNO and a molecular weight of 125.60 g/mol , is a primary amine hydrochloride salt.[1][2] The structural confirmation of such small molecules is a critical step in chemical synthesis, drug discovery, and quality control, ensuring the identity and purity of the compound. This guide will detail a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to provide a comprehensive and definitive structural assignment.

The Integrated Analytical Workflow

The structure elucidation of a molecule like this compound is not a linear process but rather an integrated workflow where each analytical technique provides complementary information. The process begins with obtaining data from each instrument, followed by a detailed interpretation of each spectrum. The final structure is confirmed by ensuring that all collected data are consistent with the proposed molecular structure.

Caption: Integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[3] For this compound, ¹H NMR will reveal the number of different types of protons, their relative numbers, and their neighboring environments, while ¹³C NMR will identify the number of non-equivalent carbons and their electronic environments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). The choice of solvent is critical; D₂O is often used for amine hydrochlorides as it can exchange with the labile N-H protons, causing their signal to disappear, which can be a useful diagnostic tool.[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

-

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

Based on the structure of 2-Methoxy-1-propanamine, we can predict the following NMR spectral data. The hydrochloride form will lead to a broadening of the amine proton signals and a downfield shift of adjacent protons due to the electron-withdrawing effect of the ammonium group.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~1.2 | Doublet | 3H | -CH₃ | Split by the adjacent CH proton. |

| b | ~3.0-3.2 | Multiplet | 2H | -CH₂-NH₃⁺ | Adjacent to the chiral center and the ammonium group. |

| c | ~3.4 | Singlet | 3H | -OCH₃ | No adjacent protons to couple with. |

| d | ~3.6-3.8 | Multiplet | 1H | -CH- | Coupled to the -CH₃ and -CH₂- groups. |

| e | ~8.0-9.0 | Broad Singlet | 3H | -NH₃⁺ | Labile protons, often broad and may exchange with D₂O.[4] |

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| 1 | ~16 | Positive | -CH₃ | Aliphatic methyl group. |

| 2 | ~45 | Negative | -CH₂-NH₃⁺ | Carbon attached to the electron-withdrawing ammonium group.[3] |

| 3 | ~59 | Positive | -OCH₃ | Methoxy carbon. |

| 4 | ~75 | Positive | -CH- | Carbon attached to the electronegative oxygen atom. |

The presence of four distinct signals in the ¹³C NMR spectrum and five in the ¹H NMR spectrum is in perfect agreement with the proposed structure.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to piece together its structure. For this compound, we will analyze the free base, 2-Methoxy-1-propanamine, which is what is typically observed in the gas phase during Electron Ionization (EI-MS).

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate a molecular ion and fragment ions.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 10-200).

Data Interpretation: Mass Spectrum of 2-Methoxy-1-propanamine

The mass spectrum of the free base, 2-Methoxy-1-propanamine (C₄H₁₁NO, MW = 89.14), would be expected to show a molecular ion peak at m/z 89.[5] The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species.

Caption: Plausible fragmentation pathways for 2-Methoxy-1-propanamine in EI-MS.

Table 3: Key Fragments in the Mass Spectrum of 2-Methoxy-1-propanamine

| m/z | Proposed Fragment | Origin |

| 89 | [C₄H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 74 | [C₃H₈NO]⁺ | Loss of a methyl radical (•CH₃) |

| 59 | [C₃H₇O]⁺ | Loss of an aminomethyl radical (•CH₂NH₂) |

| 44 | [C₂H₆N]⁺ | Cleavage between the two carbons of the propyl chain |

| 30 | [CH₄N]⁺ | α-cleavage, forming the stable iminium ion [CH₂=NH₂]⁺. This is often the base peak for primary amines. |

The observation of the molecular ion at m/z 89 and the characteristic base peak at m/z 30 for a primary amine strongly supports the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids). For hydrochloride salts, a KBr pellet is common.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation: FTIR Spectrum of this compound

The FTIR spectrum will show characteristic absorption bands for the amine, ether, and alkyl functional groups.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3200 (broad) | N-H stretch | Primary amine (as -NH₃⁺) |

| ~2950-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1600-1500 | N-H bend | Primary amine (as -NH₃⁺) |

| ~1100 | C-O stretch | Ether |

The presence of a broad absorption in the N-H stretching region, along with the characteristic C-H and C-O stretching bands, confirms the presence of the key functional groups in the molecule.[5]

Conclusion: The Convergence of Evidence

The structure of this compound is unequivocally confirmed by the convergence of data from NMR, MS, and FTIR spectroscopy. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Finally, FTIR spectroscopy identifies the key functional groups present in the molecule. This integrated, multi-technique approach provides a self-validating system for structure elucidation, ensuring the scientific integrity of the result.

References

-

JoVE. NMR Spectroscopy Of Amines.[Link]

-

Chemistry LibreTexts. Spectroscopy of Amines.[Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR.[Link]

-

Iowa State University. NMR Coupling Constants.[Link]

-

Oregon State University. 1H NMR Chemical Shift.[Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane.[Link]

-

NIST WebBook. 2-Propanamine, 1-methoxy-.[Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915).[Link]

-

PubChem. Methoxyisopropylamine.[Link]

-

Chemcasts. 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties.[Link]

-

P&S Chemicals. Product information, this compound.[Link]

Sources

2-Methoxy-1-propanamine hydrochloride CAS number 70807-90-8

An In-Depth Technical Guide to 2-Methoxy-1-propanamine Hydrochloride (CAS: 70807-90-8)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 70807-90-8), a chiral amine hydrochloride salt that serves as a valuable building block in modern organic synthesis. While not an active pharmaceutical ingredient (API) itself, its enantiomerically pure precursor, (S)-1-methoxy-2-propylamine, is a critical intermediate in the synthesis of high-value agrochemicals and has been utilized in the development of potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, synthesis, applications, analytical characterization, and safety protocols. The guide emphasizes the causality behind experimental choices and provides detailed, actionable methodologies.

Introduction and Chemical Identity

This compound is the hydrochloride salt of 2-methoxy-1-propanamine, a primary amine. The presence of a stereocenter at the second carbon position means this compound can exist as a racemic mixture or as individual (R) and (S) enantiomers. The hydrochloride salt form enhances the compound's stability and water solubility, making it more convenient for storage and use in certain reaction conditions. Its primary utility lies in its role as a chiral building block, where the stereochemistry of the amine is transferred to a more complex target molecule.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 70807-90-8 | [1] |

| Molecular Formula | C₄H₁₂ClNO | [1] |

| Molecular Weight | 125.60 g/mol | [2][3] |

| IUPAC Name | 2-methoxypropan-1-amine;hydrochloride | [3] |

| Synonyms | (2-methoxypropyl)amine hydrochloride, 2-Methoxy-1-propanamine HCl | [1] |

| Appearance | Varies by supplier; typically a solid | N/A |

| SMILES | COC(C)CN.Cl | [4] |

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Molecule mol [label=<

H N H

C

C

O

C

>];// Bonds

N_H1 [pos="1.2,1.5!", label=

// HCl HCl [pos="2.5,0.0!", label=<• HCl>]; } Caption: Structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved in two main stages: the synthesis of the free amine, 2-methoxy-1-propanamine, followed by its conversion to the hydrochloride salt. For applications requiring stereochemical purity, an enantioselective synthesis of the free amine is necessary.

Biocatalytic Synthesis of (S)-1-Methoxy-2-propylamine

Biocatalytic methods, particularly those employing transaminases, have emerged as highly efficient and stereoselective routes for the synthesis of chiral amines.[5][6] This approach offers significant advantages over traditional chemical methods, including milder reaction conditions and higher enantiomeric excess.

Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol is adapted from methodologies described in the patent literature for the enzymatic synthesis of chiral amines.[6]

| Step | Procedure | Rationale |

| 1. Reaction Setup | In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., 50 mM sodium dihydrogen phosphate, pH 7.5). | The buffered system maintains the optimal pH for enzyme activity. |

| 2. Reagent Addition | To the buffer, add 1-methoxy-2-propanone (substrate), 2-aminopropane (amine donor), and pyridoxal phosphate (cofactor). | 2-aminopropane serves as a cost-effective and efficient amine donor. Pyridoxal phosphate is an essential cofactor for many transaminases. |

| 3. Enzyme Addition | Introduce the selected transaminase enzyme to the reaction mixture. | The enzyme catalyzes the stereoselective transfer of the amino group from the donor to the ketone substrate. |

| 4. Incubation | Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for a specified duration (e.g., 8-24 hours). | Controlled temperature and agitation ensure optimal enzyme performance and reaction kinetics. |

| 5. Reaction Quench | Terminate the reaction by adding an acid, such as hydrochloric acid. | Acidification denatures the enzyme, stopping the reaction, and begins the process of forming the hydrochloride salt of the product. |

| 6. Workup and Isolation | The free amine can be isolated by basification followed by distillation. | This step separates the desired amine from the reaction mixture components. |

Formation of the Hydrochloride Salt

The conversion of the free amine to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: Hydrochloride Salt Formation

| Step | Procedure | Rationale |

| 1. Dissolution | Dissolve the purified 2-methoxy-1-propanamine in a suitable organic solvent (e.g., diethyl ether, isopropanol). | The organic solvent facilitates the precipitation of the ionic salt. |

| 2. Acidification | Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) to the stirred amine solution. | This protonates the amine, forming the ammonium chloride salt. |

| 3. Precipitation | The hydrochloride salt will typically precipitate out of the organic solvent. The mixture may be cooled to enhance precipitation. | The salt is generally much less soluble in nonpolar organic solvents than the free amine. |

| 4. Isolation | Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum. | This isolates the purified hydrochloride salt. |

Applications in Synthesis

The primary value of 2-methoxy-1-propanamine lies in its utility as a chiral building block. The (S)-enantiomer is a key intermediate in the industrial synthesis of important agrochemicals and has been employed in the discovery of potential pharmaceuticals.

Agrochemicals: Synthesis of S-metolachlor and Dimethenamid-P

(S)-1-methoxy-2-propylamine is a crucial precursor for the synthesis of the herbicides S-metolachlor and dimethenamid-P.[5] These herbicides are widely used for weed control in various crops. The incorporation of the chiral amine is a key step in the manufacturing process, leading to the final active ingredients.

Pharmaceutical Research

(S)-1-Methoxy-2-propylamine has been utilized as an intermediate in the synthesis of various compounds with potential therapeutic applications:

-

p38 MAP Kinase Inhibitors: It has been used to prepare imidazopyrimidine derivatives that act as potent inhibitors of p38 MAP kinase, a target for inflammatory diseases.[7]

-

MC4 Receptor Antagonists: This chiral amine served as a building block in the synthesis of piperazinebenzylamine-based antagonists for the human melanocortin-4 (MC4) receptor, which is a target for obesity.[7]

-

Natural Product Synthesis: It has been employed in the synthesis of the marine natural product nhatrangin A.[7]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and, if applicable, the enantiomeric excess of 2-methoxy-1-propanamine and its hydrochloride salt.

Spectroscopic Data (Predicted/Related Compound)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.3 ppm), the methyl group (doublet), the methylene group (multiplet), and the methine proton (multiplet). The amine protons will be a broad singlet, and their chemical shift will be concentration and solvent dependent. In the hydrochloride salt, the protons on and adjacent to the nitrogen will be shifted downfield. |

| ¹³C NMR | Three distinct signals are expected for the three different carbon environments: the methoxy carbon, the methyl carbon, the methylene carbon, and the methine carbon. |

| FT-IR | Characteristic peaks for N-H stretching (for the primary amine, two bands in the 3300-3500 cm⁻¹ region), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), N-H bending (~1600 cm⁻¹), and C-O stretching (~1100 cm⁻¹). For the hydrochloride salt, a broad absorption for the N⁺-H stretch is expected in the 2400-3200 cm⁻¹ region. |

| Mass Spectrometry | For the free amine, the molecular ion peak (M⁺) would be at m/z = 89. Common fragmentation patterns would involve the loss of a methyl group or cleavage alpha to the nitrogen. |

Chromatographic Methods

Gas Chromatography (GC)

GC is a suitable method for assessing the purity of the free amine, 2-methoxy-1-propanamine.

Exemplar GC Protocol

| Parameter | Value | Rationale |

| Column | Capillary column with a polar stationary phase (e.g., Carbowax) | The polar phase provides good separation for amines. |

| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Start at 50°C, ramp to 250°C at 10°C/min | A temperature gradient allows for the separation of components with different boiling points. |

| Carrier Gas | Helium or Nitrogen | Inert carrier gases. |

| Detector | Flame Ionization Detector (FID) | FID is a robust and sensitive detector for organic compounds. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the enantiomeric purity of chiral amines. This typically requires a chiral stationary phase (CSP).

Exemplar Chiral HPLC Protocol

| Parameter | Value | Rationale |

| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak or Lux Cellulose) | The chiral selector on the stationary phase interacts differently with the two enantiomers, allowing for their separation. |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) | Normal phase chromatography is often effective for separating chiral amines. The basic additive improves peak shape by minimizing interactions with residual silanols on the column. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at a low wavelength (e.g., 210 nm) | Amines have a weak chromophore, so detection at low wavelengths is necessary. |

Safety and Handling

This compound is classified as an irritant.[8] Appropriate personal protective equipment (PPE) should be used when handling this compound.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area or in a fume hood.

-

Wear protective gloves, safety glasses, and a lab coat.

-

Avoid breathing dust/fumes.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Conclusion

This compound, and particularly its enantiomerically pure precursor, is a scientifically and commercially significant chiral building block. While its direct biological activity has not been a focus of research, its role as a key intermediate in the synthesis of important agrochemicals and potential pharmaceuticals is well-established. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering a valuable resource for scientists and researchers in the field of organic and medicinal chemistry.

References

-

Scientific Laboratory Supplies. (S)-1-Methoxy-2-propylamine, ChiPros, produced by BASF, 99%. [Link]

-

Cheng, F., Zhou, Y. L., Yang, D. C., Zhao, D. Y., & Zheng, Y. G. (2025). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. Bioresources and Bioprocessing. [Link]

-

ResearchGate. Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. [Link]

- Nalla, V. et al. (2023). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc.

-

NIST. 2-Propanamine, 1-methoxy-. [Link]

-

ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.. [Link]

-

PubChem. 1-Methoxypropan-2-amine hydrochloride. [Link]

-

Chemcasts. 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties. [Link]

-

U.S. Environmental Protection Agency. 2-Propanamine, 1-methoxy-. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915). [Link]

- Google Patents. CN104803875A - Synthetic method for S-metolachlor.

-

ResearchGate. The process for the industrial production of racemic metolachlor. [Link]

-

LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

-

PubChem. Methoxyisopropylamine. [Link]

-

PubChem. 2-Methoxypropan-1-amine. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Mojsak, P., et al. (2022). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Frontiers in Endocrinology. [Link]

-

Yakhak Hoeji. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. [Link]

-

SpectraBase. 1-Methoxy-2-propanamine. [Link]

-

SpectraBase. 2-Methoxy-1-propanol. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]

-

ResearchGate. Typical chromatography and monitored MRM for each of the target compounds and their respective internal standards from the LC–MS–MS analysis. [Link]

-

Chemcasts. 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties. [Link]

-

PubChem. 1-Methoxypropan-2-amine hydrochloride. [Link]

-

DeRuiter, J., Clark, R., & Noggle, F. T. (2018). LC and GC—MS Analysis of 4-Bromo-2,5-Dimethoxyphenethylamine (Nexus) and 2-Propanamine and 2-Butanamine Analogues. Journal of Chromatographic Science. [Link]

-

ResearchGate. 1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine (2) and its HCl salt (2a). [Link]

-

NIST. 2-Propanol, 1-methoxy-. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

Sources

- 1. CN113024505A - Preparation method of dimethenamid - Google Patents [patents.google.com]

- 2. CN110862303A - Preparation method of s-metolachlor - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. CN118908933B - A method for synthesizing a dimethenamid intermediate - Google Patents [patents.google.com]

2-Methoxy-1-propanamine hydrochloride molecular weight

An In-depth Technical Guide to 2-Methoxy-1-propanamine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a specialized chemical compound valued in the realms of organic synthesis and pharmaceutical research. As a primary amine featuring a methoxy group, it serves as a versatile building block for constructing more complex molecular architectures. Its hydrochloride salt form enhances stability and improves handling characteristics, such as solubility in aqueous media, making it a practical reagent in various laboratory settings. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its fundamental properties, synthesis, applications, and safe handling protocols.

Physicochemical Properties and Specifications

The fundamental characteristics of this compound are crucial for its application in precise chemical synthesis. The compound is defined by its specific molecular formula and weight, which are foundational for stoichiometric calculations in reaction design.

| Property | Value | Reference(s) |

| Molecular Weight | ~125.6 g/mol | [1][2][3][4] |

| Molecular Formula | C₄H₁₂ClNO | [2][3][5] |

| CAS Number | 70807-90-8 | [2][4] |

| IUPAC Name | 2-methoxypropan-1-amine;hydrochloride | [4] |

| Common Synonyms | (2-methoxypropyl)amine hydrochloride | [2] |

| Purity | Typically ≥95% | [4] |

| Physical Form | Solid | |

| Parent Compound | 2-Methoxy-1-propanamine (CAS: 3124-96-7) | [6] |

Synthesis and Reactivity

The synthesis of this compound is straightforward, typically involving the protonation of the parent amine with hydrochloric acid. This acid-base reaction is a standard method for converting volatile or less stable free amines into solid, more manageable salts.

General Synthesis Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the free base, 2-Methoxy-1-propanamine, in a suitable organic solvent such as diethyl ether or isopropanol.

-

Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid (often as a solution in a compatible solvent) to the amine solution with stirring. The reaction is exothermic and may require cooling.

-

Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration.

-

Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials and dry under a vacuum to yield the final product.

The chemical reactivity of 2-Methoxy-1-propanamine is dictated by its primary amine and ether functional groups. The amine group is nucleophilic and can participate in a wide range of reactions, including amidation, alkylation, and reductive amination, making it a valuable synthon for introducing the methoxypropyl moiety into target molecules.

Caption: Conceptual use of 2-Methoxy-1-propanamine HCl in a drug discovery pipeline.

Analytical Characterization

To ensure the quality and purity of this compound for research and development, several analytical methods are employed. Commercial suppliers often provide a Certificate of Analysis (CoA) with data from techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and identify impurities.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

For in-house verification, gas chromatography coupled with a flame ionization detector (GC-FID) is a suitable method for analyzing the parent amine and related compounds. [7]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound. Based on available safety data sheets, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [8]* Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. [4][8]Keep the compound away from heat, sparks, and open flames. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]The recommended storage temperature is often room temperature. [4]* Hazards: The parent amine of this compound may cause skin, eye, and respiratory irritation. [3]The hydrochloride salt should be handled with similar caution.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before use.

References

-

PubChem. 1-Methoxypropan-2-amine hydrochloride. [Link]

- Google Patents. Process for the preparation of (s)-2-amino-1-propanol (l-alaninol)

-

PubChem. 2-Methoxypropan-1-amine. [Link]

-

Chemcasts. 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties. [Link]

-

Occupational Safety and Health Administration (OSHA). 2-METHOXY-1-PROPANOL. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Methoxy-1-propanol. [Link]

-

PubMed. The role of the methoxy group in approved drugs. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. guidechem.com [guidechem.com]

- 3. 1-Methoxypropan-2-amine hydrochloride | C4H12ClNO | CID 21461379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95% | CAS: 70807-90-8 | AChemBlock [achemblock.com]

- 5. chem-casts.com [chem-casts.com]

- 6. 2-Methoxypropan-1-amine | C4H11NO | CID 12609719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methoxy-1-propanamine Hydrochloride (C4H12ClNO)

This guide provides a comprehensive technical overview of 2-Methoxy-1-propanamine hydrochloride, a versatile chemical compound with applications in research and development. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction and Core Properties

This compound, with the chemical formula C4H12ClNO, is the hydrochloride salt of 2-Methoxy-1-propanamine.[1] This compound is a valuable building block in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and agrochemical research.[2] The presence of both a methoxy and an amine functional group allows for a variety of chemical transformations.[2]

The methoxy group, a common substituent in many natural products and modern drug molecules, can significantly influence a molecule's physicochemical properties, ligand-target binding, and metabolic stability.[3] The hydrochloride salt form of the parent amine enhances its stability and solubility in aqueous solutions, making it easier to handle and use in various applications.[4]

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source |

| CAS Number | 70807-90-8 | |

| Molecular Formula | C4H12ClNO | [1][5] |

| Molecular Weight | 125.60 g/mol | [5][6][7] |

| IUPAC Name | 2-methoxypropan-1-amine hydrochloride | [5] |

| Appearance | White Powder | [5] |

| Purity | Typically ≥95% | [5] |

| SMILES | COC(C)CN.Cl | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common laboratory-scale approach involves the reductive amination of methoxyacetone. An alternative method is the reaction of 1-methoxy-2-propanol with ammonia over a catalyst.[8] A patented method describes the stereoselective synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone using a transaminase enzyme with 2-aminopropane as the amine donor.[9]

Illustrative Synthesis Workflow: Reductive Amination

This workflow outlines a general, non-optimized procedure for the synthesis of 2-Methoxy-1-propanamine from a suitable precursor, followed by salt formation.

Caption: Generalized synthesis workflow for this compound.

Step-by-Step Protocol (Conceptual)

-

Imine Formation: Methoxyacetone is dissolved in a suitable solvent, such as methanol, and treated with an ammonia source. This forms the corresponding imine intermediate in situ.

-

Reduction: A reducing agent, for example, sodium cyanoborohydride, is added to the mixture. This selectively reduces the imine to the desired amine, 2-methoxy-1-propanamine.

-

Work-up: The reaction is carefully quenched, and the solvent is removed. The resulting residue is then worked up, typically involving an acid-base extraction to isolate the free amine.

-

Purification of the Free Amine: The crude 2-methoxy-1-propanamine is purified by distillation.[8]

-

Salt Formation: The purified amine is dissolved in a non-polar solvent like diethyl ether. A solution of hydrochloric acid in a suitable solvent is then added, causing the hydrochloride salt to precipitate.

-

Isolation: The precipitated this compound is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would correspond to the methoxy group, the methyl group, the methylene group, and the methine proton. Spectral data for this compound is available in chemical databases.[10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies the different carbon environments within the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands for the N-H bonds of the ammonium salt, C-H bonds, and the C-O ether linkage.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the parent amine after the loss of HCl.

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

Caption: Analytical workflow for the characterization of this compound.

Applications in Research and Drug Development

This compound and its parent amine are utilized as intermediates in the synthesis of various target molecules.[2]

-

Building Block in Medicinal Chemistry: The primary amine and the methoxy group provide handles for further chemical modifications, making it a useful scaffold for building larger, more complex molecules with potential biological activity. It can be used in the synthesis of heterocyclic compounds, which are prevalent in many drug candidates.[2]

-

Pharmaceutical and Agrochemical Intermediates: This compound serves as an intermediate in the production of pharmaceuticals and agrochemicals.[2]

-

Research Chemical: It is used as a research tool to study amine interactions and to synthesize novel compounds for screening in drug discovery programs.[2] While specific applications in drug development for this compound are not extensively detailed in publicly available literature, related methoxy-amine structures are key components in various biologically active molecules.[2][4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as an irritant.[5] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][11] Prevent contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[11]

Conclusion

This compound is a valuable and versatile chemical intermediate for research and development. Its straightforward synthesis, combined with the reactivity of its functional groups, makes it an important building block in the creation of novel compounds. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

- Smolecule. (n.d.). Buy 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride | 1366407-75-1.

- Chemcasts. (n.d.). 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties.

- Guidechem. (n.d.). This compound 70807-90-8.

- ChemicalBook. (n.d.). This compound(70807-90-8) 1 h nmr.

- AChemBlock. (n.d.). This compound 95% | CAS: 70807-90-8.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: (S)-(+)-1-Methoxy-2-propylamine.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Smolecule. (2023). Buy 1-Methoxy-2-propylamine | 37143-54-7.

- National Center for Biotechnology Information. (n.d.). Methoxy(propyl)amine hydrochloride. PubChem Compound Database.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915).

- Dicosimo, R., et al. (2000). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. U.S.

- National Institute of Standards and Technology. (n.d.). 2-Propanamine, 1-methoxy-. NIST Chemistry WebBook.

- Deepak Nitrite Ltd. (2023). Safety Data Sheet: Methoxylamine Hydrochloride solution.

- BenchChem. (n.d.). N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride.

- U.S. Environmental Protection Agency. (n.d.). 2-Propanamine, 1-methoxy-. Substance Details - SRS.

- National Center for Biotechnology Information. (n.d.). Methoxyisopropylamine. PubChem Compound Database.

- BASF AG. (1998). Process for the preparation of anhydrous 2-amino-1-methoxypropane.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxy-1-propanol.

- National Center for Biotechnology Information. (n.d.). 1-Methoxypropan-2-amine hydrochloride. PubChem Compound Database.

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. Buy 1-Methoxy-2-propylamine | 37143-54-7 [smolecule.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride | 1366407-75-1 [smolecule.com]

- 5. This compound 95% | CAS: 70807-90-8 | AChemBlock [achemblock.com]

- 6. Methoxy(propyl)amine hydrochloride | C4H12ClNO | CID 22446073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methoxypropan-2-amine hydrochloride | C4H12ClNO | CID 21461379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents [patents.google.com]

- 9. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 10. This compound(70807-90-8) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Methoxy-1-propanamine Hydrochloride for Advanced Research and Development

An in-depth examination of the synonyms, physicochemical properties, synthesis, analysis, and applications of a versatile chemical intermediate in drug discovery.

This guide serves as a detailed technical resource for researchers, scientists, and professionals in drug development on 2-Methoxy-1-propanamine hydrochloride (CAS No: 70807-90-8). This document provides a comprehensive overview of its chemical identity, properties, synthesis, analytical methodologies, and its role as a valuable building block in the creation of novel therapeutics.

Nomenclature and Chemical Identity: Establishing a Clear Profile

Clarity in chemical identification is paramount to reproducible research. This compound is known by several synonyms, which can often be a source of confusion. This section aims to provide a definitive list of its various identifiers.

The IUPAC name for this compound is 2-methoxypropan-1-amine hydrochloride . It is crucial to distinguish it from its isomer, 1-methoxy-2-propanamine hydrochloride, which possesses a different chemical structure and properties.

Table 1: Synonyms and Chemical Identifiers for this compound [1]

| Identifier Type | Identifier |

| IUPAC Name | 2-methoxypropan-1-amine hydrochloride |

| CAS Number | 70807-90-8 |

| Molecular Formula | C₄H₁₂ClNO |

| Molecular Weight | 125.60 g/mol [2] |

| Common Synonyms | (2-methoxypropyl)amine hydrochloride, 2-Methoxy-1-propanamine HCl, 2-methoxypropylamine hydrochloride |

| Commercial Names | Varies by supplier |

| MDL Number | MFCD08146657[3] |

| InChI Key | HDXPVDSGCDOOFU-UHFFFAOYSA-N[4] |

| SMILES | COC(C)CN.Cl[3] |

It is best practice to use the CAS number, 70807-90-8, in all documentation and procurement to ensure the correct chemical is being referenced.

Physicochemical Properties: A Foundation for Application

Understanding the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. While experimental data for the hydrochloride salt is not always readily available, the following table summarizes known and predicted values.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White Powder | [3] |

| Melting Point | -34.27 °C (Predicted) | [4] |

| Boiling Point | 150.61 °C (Predicted) | [4] |

| Solubility | Soluble in water. | N/A |

| LogP | 1.48230 (Predicted) | [1] |

| pKa | Not readily available | N/A |

Note: Some properties are predicted and should be confirmed experimentally.

Synthesis and Manufacturing: From Precursors to Final Product

The synthesis of 2-Methoxy-1-propanamine and its subsequent conversion to the hydrochloride salt can be achieved through various routes. For laboratory-scale synthesis, a common approach involves the reductive amination of 2-methoxy-1-propanal.

Laboratory Scale Synthesis of Racemic this compound

This protocol outlines a general procedure for the synthesis of the racemic mixture.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-1-propanal in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base.

-

Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent like sodium borohydride in portions. The temperature should be maintained below 10°C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Salt Formation: To the resulting solution of the free amine, add a solution of hydrogen chloride in a non-protic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Caption: General workflow for the laboratory synthesis of this compound.

Chiral Synthesis and Resolution

For applications in stereospecific drug synthesis, obtaining enantiomerically pure forms of 2-Methoxy-1-propanamine is crucial. This can be achieved through two primary strategies:

-

Asymmetric Synthesis: A notable method involves the enzymatic synthesis of the (S)-enantiomer from methoxyacetone using a transaminase. This biocatalytic approach offers high enantioselectivity.[5]

-

Chiral Resolution: The racemic mixture of the free amine can be resolved using a chiral acid to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. The desired enantiomer is then liberated from the salt.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum of the hydrochloride salt is expected to show characteristic peaks for the amine salt (N-H stretching and bending) and the ether linkage (C-O stretching).

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of the free amine would likely show a molecular ion peak and characteristic fragments resulting from the loss of a methyl group or cleavage adjacent to the nitrogen atom.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be achieved using a UV detector at a low wavelength or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). An HPLC assay developed for methoxyamine and its analogs, which involves derivatization with o-phthalaldehyde followed by UV detection, may be adaptable for this compound.[2]

-

Chiral HPLC: To determine the enantiomeric purity, chiral HPLC is the method of choice. This technique uses a chiral stationary phase to separate the enantiomers.

Caption: A typical analytical workflow for the characterization of this compound.

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry and drug discovery, primarily due to the presence of a primary amine for further functionalization and a methoxy group that can influence physicochemical properties and metabolic stability.

-

Scaffold for Novel Therapeutics: The primary amine serves as a key handle for introducing the 2-methoxypropyl moiety into larger molecules. This has been explored in the synthesis of compounds targeting various biological pathways. For instance, the related 1-methoxy-2-propylamine has been used in the development of human MC4 receptor antagonists for potential anti-obesity medications and in the synthesis of imidazopyrimidine derivatives as p38 MAP kinase inhibitors for inflammatory diseases.[6]

-

Chiral Intermediate: The enantiomerically pure forms of 2-Methoxy-1-propanamine are particularly important in the synthesis of stereospecific drugs, where one enantiomer may have the desired therapeutic effect while the other is inactive or has undesirable side effects.

-

Role of the Methoxy Group: The methoxy group can impart favorable properties to a drug candidate, such as improved metabolic stability by blocking a potential site of oxidation, and can influence binding to the target protein.[7]

Biological Activity and Toxicology

The available toxicological data for this compound indicates that it is an irritant.[1] The safety data for the free amine of the related isomer, 1-methoxy-2-propylamine, suggests it is a flammable liquid and can cause severe skin burns and eye damage.[8]

Detailed studies on the metabolism and pharmacokinetics of 2-Methoxy-1-propanamine are not widely available in the public domain. However, studies on the related compound 2-methoxypropanol-1 show that it is metabolized to 2-methoxypropionic acid.[9] It is plausible that 2-Methoxy-1-propanamine could undergo similar metabolic pathways, including deamination and oxidation.

Safety Precautions:

Due to its irritant nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable chemical intermediate for researchers and professionals in drug development. Its utility as a building block for complex molecules, combined with the potential for stereospecific synthesis, makes it an important tool in the design of novel therapeutics. A thorough understanding of its chemical identity, physicochemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe use in a research and development setting.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]

-

Chemcasts. (n.d.). 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties. Retrieved January 11, 2026, from [Link]

-

Cheméo. (n.d.). 2-Propanamine, 1-methoxy-. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Methoxyisopropylamine. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). 2-Propanamine, 1-methoxy-. Retrieved January 11, 2026, from [Link]

- Durden, D. A., et al. (2000). Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent. Drug Metabolism and Disposition, 28(2), 147-54.

- Google Patents. (n.d.). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.

-

PubChem. (n.d.). 1-Methoxypropan-2-amine hydrochloride. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 11, 2026, from [Link]

-

MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved January 11, 2026, from [Link]

-

SpringerLink. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved January 11, 2026, from [Link]

-

Yakhak Hoeji. (2019, December 30). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Retrieved January 11, 2026, from [Link]

-

Publisso. (2025, August 8). 2‐Methoxypropanol‐1. Retrieved January 11, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Propanamine, 1-methoxy- - Substance Details. Retrieved January 11, 2026, from [Link]

-

Occupational Safety and Health Administration. (n.d.). 2-METHOXY-1-PROPANOL. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxypropan-1-amine. Retrieved January 11, 2026, from [Link]

-

YouTube. (2022, August 5). Pharmacokinetics | Drug Metabolism. Retrieved January 11, 2026, from [Link]

-

PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved January 11, 2026, from [Link]

-

Frontiers. (2018, April 23). Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat. Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane. Retrieved January 11, 2026, from [Link]

-

MuriPhys. (n.d.). Pharmacokinetics and Drug Metabolism. Retrieved January 11, 2026, from [Link]

-

PubMed. (n.d.). Metabolism of monoamine oxidase inhibitors. Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Retrieved January 11, 2026, from [Link]

-

MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved January 11, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Methoxy-2-propanamine - Optional[FTIR] - Spectrum. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.

-

NIST. (n.d.). 2-Propanol, 1-methoxy-. Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved January 11, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound 95% | CAS: 70807-90-8 | AChemBlock [achemblock.com]

- 4. chem-casts.com [chem-casts.com]

- 5. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methoxypropan-1-amine | C4H11NO | CID 12609719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. series.publisso.de [series.publisso.de]

A Technical Guide to the Synthesis of (2-Methoxypropyl)amine Hydrochloride and its Core Precursors

Introduction

(2-Methoxypropyl)amine, systematically named 1-methoxypropan-2-amine, is a vital chiral building block in modern organic synthesis.[1][2] Its structural isomers, particularly the enantiomerically pure forms, are crucial intermediates in the manufacturing of high-value active pharmaceutical ingredients (APIs) and complex agrochemicals.[1][3] For instance, it serves as a key precursor in the synthesis of certain melanocortin-4 receptor antagonists and the widely used herbicide S-metolachlor.[2][3] Due to its physical state as a liquid and its reactivity, it is commonly converted into its hydrochloride salt (CAS No: 70807-90-8), a more stable and easily handled crystalline solid, for storage and subsequent use.[2][4]